![molecular formula C11H10N2O B6492901 3-[(pyridin-2-yl)methoxy]pyridine CAS No. 1564881-20-4](/img/structure/B6492901.png)
3-[(pyridin-2-yl)methoxy]pyridine
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Overview
Description
“3-[(pyridin-2-yl)methoxy]pyridine” is a chemical compound that is part of the pyridine family . Pyridines are a class of compounds that serve as pharmacophores for many molecules with significant biological and therapeutic value .
Synthesis Analysis
The synthesis of “3-[(pyridin-2-yl)methoxy]pyridine” and similar compounds has been reported in various studies. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “3-[(pyridin-2-yl)methoxy]pyridine” can be analyzed using various techniques such as X-ray diffraction studies and DFT/TDDFT calculations . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “3-[(pyridin-2-yl)methoxy]pyridine” can be quite complex. For example, it has been demonstrated that the multiple emission properties originate from the co-presence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .Scientific Research Applications
- Findings : Newly synthesized derivatives of this compound demonstrated good to strong antimicrobial activity against microbial strains, including E. coli, B. mycoides, and C. albicans. Notably, compounds 12a and 15 exhibited the highest inhibition zones against these pathogens .
- Examples : Other pyridine-related compounds have shown antifibrotic activity by targeting factors like transforming growth factor-β1 (TGF-β1) and hepatic stellate cells .
- Origin : The interplay between an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py) contributes to its photophysical behavior .
- Relevance : Sorafenib, a VEGFR-2 and PDGF-β inhibitor, reduces collagen deposition in liver fibrosis models .
Antimicrobial Activity
Antifibrotic Potential
Photophysical Behavior
Thiazolidinone Derivatives
Inhibiting VEGFR-2 and PDGF-β
Chemical Synthesis and Structure-Activity Relationship (SAR)
Safety and Hazards
Future Directions
The future directions for the research and development of “3-[(pyridin-2-yl)methoxy]pyridine” could involve exploring its potential applications in various fields such as bioimaging, anti-counterfeiting, catalysis, and displays . Additionally, the development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that 3-[(pyridin-2-yl)methoxy]pyridine may also interact with various biological targets.
Mode of Action
The compound exhibits rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions . This behavior is attributed to the copresence of an extended polycyclic nitrogen-rich moiety and a fragment with partial conformational freedom .
Biochemical Pathways
The compound’s photophysical properties suggest that it may influence pathways related to light absorption and emission .
Pharmacokinetics
The compound’s molecular formula is c10h14n2o , suggesting that it is relatively small and may be well-absorbed and distributed in the body.
Result of Action
Its photophysical properties suggest that it may have applications in fields such as bioimaging, anti-counterfeiting, catalysis, and displays .
Action Environment
The action of 3-[(pyridin-2-yl)methoxy]pyridine may be influenced by various environmental factors. For instance, its photophysical properties, including fluorescence and phosphorescence, can be affected by the ambient conditions .
properties
IUPAC Name |
2-(pyridin-3-yloxymethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-7-13-10(4-1)9-14-11-5-3-6-12-8-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGPRULBASNXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-2-yl)methoxy]pyridine |
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